molecular formula C18H13FN2 B1494593 4-(9H-Carbazol-9-yl)-3-fluoroaniline CAS No. 1820707-85-4

4-(9H-Carbazol-9-yl)-3-fluoroaniline

Cat. No.: B1494593
CAS No.: 1820707-85-4
M. Wt: 276.3 g/mol
InChI Key: MWQZFFICMVRQPX-UHFFFAOYSA-N
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Description

4-(9H-Carbazol-9-yl)-3-fluoroaniline (CAS 1820707-85-4) is a high-purity chemical building block of significant interest in medicinal chemistry and materials science research. This compound features a carbazole scaffold, a privileged structure in drug discovery known for its diverse biological activities, and an aniline group that facilitates further synthetic modification . In pharmaceutical research, this amine serves as a key synthetic intermediate in the development of novel therapeutic agents. Its structure is closely related to inhibitors of DNA methyltransferases (DNMTs), such as DNMT1, which are attractive targets for cancer therapy . The carbazole core is a common motif in various anticancer agents and has been incorporated into molecules demonstrating potent antiproliferative activities against a range of cancer cell lines . In materials science, derivatives of 4-(9H-Carbazol-9-yl)aniline are utilized in the synthesis of advanced organic materials. The carbazole unit is highly valued for its strong electron-donating nature and ability to form stable amorphous films with high glass transition temperatures, making it a fundamental component in the design of hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs) . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for research reference.

Properties

IUPAC Name

4-carbazol-9-yl-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2/c19-15-11-12(20)9-10-18(15)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQZFFICMVRQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(9H-Carbazol-9-yl)-3-fluoroaniline is a compound belonging to the carbazole family, known for its diverse biological activities. Carbazole derivatives have garnered attention due to their potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound, supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of carbazole with fluorinated aniline derivatives. The compound exhibits a unique structure that contributes to its biological properties. The presence of the carbazole moiety is essential for its biological activity, as it plays a crucial role in electron donation and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that carbazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against HepG2, HeLa, and MCF7 cancer cell lines. Specifically, one study reported that certain synthesized carbazole derivatives exhibited IC50 values ranging from 6.44 µM to 10.09 µM against these cell lines, indicating strong anticancer potential compared to the standard drug 5-Fluorouracil (5-FU) .

Antioxidant Activity

The antioxidant properties of carbazole derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress. In vitro assays have shown that compounds containing the carbazole structure can effectively donate electrons or hydrogen atoms to neutralize free radicals, with IC50 values reported as low as 1.05 µM for some derivatives . This antioxidant activity is crucial in preventing cellular damage associated with various diseases, including cancer.

Antimicrobial Activity

Carbazole derivatives have also been evaluated for their antimicrobial properties. Studies have indicated that these compounds exhibit significant antibacterial and antifungal activities against a range of pathogens. For example, certain N-substituted carbazoles demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable or superior to standard antibiotics .

Case Study 1: Anticancer Evaluation

A series of synthesized carbazole derivatives were assessed for their antiproliferative effects on HeLa cells. Among these compounds, one derivative showed an IC50 value of 7.59 µM, demonstrating potent anticancer activity. The study concluded that modifications at the N-position of the carbazole significantly influence biological activity .

Case Study 2: Antioxidant Mechanism

Research has focused on the mechanism by which carbazole derivatives exert their antioxidant effects. One study highlighted that these compounds could reduce oxidative stress in neuronal cells exposed to glutamate-induced injury, showcasing their neuroprotective capabilities . The antioxidative mechanism was attributed to a GSH-independent pathway.

Comparative Data Table

Biological Activity IC50/µM Tested Cell Line/Pathogen Reference
Antiproliferative6.44 - 10.09HepG2, HeLa, MCF7
Antioxidant1.05DPPH assay
Antibacterial≤4S. aureus
Antifungal128A. flavus

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
4-(9H-Carbazol-9-yl)-3-fluoroaniline is utilized in the development of OLEDs due to its excellent electroluminescent properties. The compound's ability to facilitate efficient charge transport and light emission makes it a suitable candidate for use in display technologies and solid-state lighting applications. Its incorporation into OLED structures has been shown to enhance device performance significantly, leading to brighter and more energy-efficient displays.

Organic Photovoltaics (OPVs)
In the field of photovoltaics, this compound serves as an important material for organic solar cells. Its unique electronic properties allow for effective light absorption and charge separation, which are critical for the efficiency of solar energy conversion. Research indicates that devices incorporating carbazole derivatives exhibit improved power conversion efficiencies compared to those using traditional materials .

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that this compound and its derivatives possess notable anticancer properties. Studies have reported that certain carbazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including HepG2, HeLa, and MCF7, with IC50 values indicating potent activity . The mechanism of action often involves the inhibition of key cellular pathways associated with cancer proliferation.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Several studies have highlighted the effectiveness of carbazole derivatives against a range of bacterial strains, suggesting that modifications to the carbazole structure can enhance their antimicrobial activity. This makes them promising candidates for developing new antimicrobial agents .

Material Science

Polymer Chemistry
this compound is used as a monomer in the synthesis of polyimides, particularly those with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices improves their solubility and water uptake rates, making them suitable for applications in humidity sensors and other advanced materials .

Case Studies

Application Area Study Reference Findings
OLEDsDemonstrated enhanced electroluminescent properties in device applications.
Organic Solar Cells Improved power conversion efficiency noted in devices using carbazole derivatives.
Anticancer Research Significant antiproliferative effects against multiple cancer cell lines.
Antimicrobial Activity Effective against various bacterial strains; potential for new drug development.
Polymer Synthesis Enhanced thermal stability and solubility in polyimide production noted.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Carbazole derivatives vary significantly based on substituent type and position. Key structural analogues include:

Electronic and Optoelectronic Properties

Carbazole derivatives are valued for their tunable HOMO/LUMO levels. For example:

  • HOMO/LUMO Modulation : The fluorine substituent in 4-(9H-Carbazol-9-yl)-3-fluoroaniline likely reduces HOMO energy compared to CNZ10, similar to how pyridine-phosphine oxide hosts in achieve low HOMO/LUMO gaps. This is critical for aligning energy levels with adjacent layers in OLEDs .
  • Charge Transport : Triphenylamine-substituted carbazoles (e.g., HTMs in ) exhibit high hole mobility due to extended conjugation. The 3-fluoroaniline variant may balance electron transport with hole injection, depending on device architecture .

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

A highly effective method for synthesizing this compound involves Buchwald-Hartwig amination, where a halogenated fluorobenzene derivative is coupled with 2-chloroaniline under palladium catalysis.

Typical Procedure:

  • Reagents and Conditions:

    • Base: Sodium tert-butoxide (NaOtBu), 24.00 g (250 mmol)
    • Catalyst: Palladium acetate (Pd(OAc)2), 560 mg (2.5 mmol)
    • Ligand: [HPtBu3][BF4], 1.02 g (3.5 mmol)
    • Solvent: Toluene, 200 mL
    • Substrates: 2-chloroaniline (6.40 g, 50 mmol) and 4-bromofluorobenzene (8.75 g, 50 mmol)
    • Temperature: 110 °C
    • Time: 4 hours under nitrogen atmosphere
  • Process:
    The base, ligand, and catalyst are stirred in toluene to disperse. Then, 2-chloroaniline and 4-bromofluorobenzene are added. The mixture is refluxed at 110 °C for 4 hours under nitrogen. The reaction progress is monitored by thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (20:1) as the eluent.

  • Workup:
    After completion, the mixture is cooled, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification:
    The crude product is purified by column chromatography using petroleum ether as the eluent, yielding the desired product as a light-yellow liquid with a 93% yield.

Characterization Data:

Parameter Data
Molecular formula C12H10FNCl
HRMS (ESI) Calculated: 222.0486 [M+H]+; Found: 222.0533
1H NMR (600 MHz, DMSO-d6) δ 7.64 (s, 1H), 7.40 (dd, J=8.0, 1.4 Hz, 1H), 7.17 (td, J=7.7, 7.2, 1.5 Hz, 1H), 7.15–7.08 (m, 5H), 6.86 (ddd, J=8.8, 6.3, 1.6 Hz, 1H)
13C NMR (151 MHz, DMSO-d6) δ 157.62 (d, J=237.3 Hz), 141.33, 139.45 (d, J=2.2 Hz), 130.43, 128.27, 122.63, 121.54, 121.37 (d, J=7.8 Hz), 117.85, 116.12 (d, J=22.3 Hz)

This method is robust and scalable, providing a high yield of the target compound with excellent regioselectivity for the 3-fluoro substitution on the aniline ring.

Alternative Synthetic Routes and Intermediates

Other synthetic routes involve multi-step transformations starting from carbazole derivatives functionalized at the 9-position, followed by fluorination and amination steps.

  • For example, epoxide intermediates such as 3-fluoro-9-(oxiran-2-ylmethyl)-9H-carbazole can be prepared by treating carbazole derivatives with epichlorohydrin in the presence of potassium hydroxide (KOH) in DMF at low temperature, followed by room temperature stirring.

  • Subsequent reactions with amines or anilines under basic conditions yield the desired carbazole-aniline derivatives.

  • These intermediates can be purified by column chromatography using petroleum ether/ethyl acetate mixtures with varying ratios (80:1 to 20:1) to optimize separation.

Notes on Reaction Conditions

  • All reactions are performed under inert atmosphere (nitrogen) to prevent oxidation and side reactions.

  • Anhydrous solvents and reagents are used to avoid hydrolysis or unwanted side reactions.

  • Reaction progress is monitored by TLC, and purification is typically achieved by silica gel column chromatography.

  • Yields range from moderate to high (60–93%), depending on the step and purification efficiency.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents & Conditions Yield (%) Notes
1 Buchwald-Hartwig Amination Pd(OAc)2, NaOtBu, [HPtBu3][BF4], toluene, 110 °C, 4 h 93 Coupling 2-chloroaniline with 4-bromofluorobenzene
2 Epoxide formation Carbazole derivative, KOH, epichlorohydrin, DMF, 0 °C to RT, 3 h 60 Intermediate for further functionalization
3 Nucleophilic substitution Epoxide intermediate, amine, KOH, acetone, RT overnight Variable Formation of substituted carbazole derivatives

Research Findings and Analysis

  • The palladium-catalyzed amination is the most direct and efficient method for synthesizing this compound, providing high selectivity and yield.

  • The use of bulky phosphine ligands such as [HPtBu3][BF4] enhances the catalytic efficiency and selectivity.

  • Fluorine substitution at the 3-position of the aniline ring is well-tolerated under these conditions, allowing for the synthesis of fluorinated carbazole-aniline derivatives with potential biological activity.

  • The synthetic methods described have been validated in recent medicinal chemistry research focusing on DNMT1 inhibitors, confirming the reproducibility and scalability of the procedures.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-(9H-Carbazol-9-yl)-3-fluoroaniline, and how can reaction conditions be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the carbazole moiety to fluorinated aniline derivatives. Optimize solvent systems (e.g., toluene/ethanol mixtures), catalyst loading (e.g., Pd(PPh₃)₄), and temperature (80–110°C) to enhance yield. Post-synthesis purification via column chromatography and recrystallization ensures purity. Confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for characterizing the purity and electronic properties of this compound?

  • Methodology : Combine spectroscopic methods (UV-Vis, fluorescence spectroscopy) to determine absorption/emission profiles. Electrochemical studies (cyclic voltammetry) estimate HOMO/LUMO levels. Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Purity is verified using HPLC with a C18 column and acetonitrile/water gradients .

Q. How can X-ray crystallography resolve the molecular structure of carbazole derivatives like this compound?

  • Methodology : Crystallize the compound via slow evaporation in dichloromethane/hexane. Use SHELXL for structure refinement, applying full-matrix least-squares on F2F^2. Validate geometry with ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., π-π stacking). Report crystallographic data (CCDC entry) with R-factors < 5% .

Advanced Research Questions

Q. How do substituent effects (e.g., alkyl chains, fluorination) influence the solid-state photophysics of this compound derivatives?

  • Methodology : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl vs. hexyl). Compare solid-state emission spectra (PLQY measurements) and X-ray diffraction (XRD) patterns to correlate packing modes with redshift/blueshift trends. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. For fluorinated analogs, HiKE-IMS analyzes isomerization dynamics by monitoring mobility shifts at EDR/N fields of 40–90 Td .

Q. What experimental and computational approaches resolve contradictions in reported triplet energy (ETE_T) values for carbazole-based TADF emitters?

  • Methodology : Combine low-temperature (77 K) phosphorescence measurements with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to estimate ETE_T. Validate using transient absorption spectroscopy to detect delayed fluorescence. Cross-reference with device data (e.g., OLED external quantum efficiency) to reconcile discrepancies. For this compound, compare with structurally similar TADF compounds like CAPI and CCAPI .

Q. How can single-layer OLED architectures leverage the charge-transport properties of this compound derivatives?

  • Methodology : Integrate the compound as a host or dopant in emissive layers. Use solution-processed techniques (inkjet printing) with orthogonal solvents to prevent layer intermixing. Characterize device performance via current density-voltage-luminance (JVL) curves and electroluminescence (EL) spectra. Compare efficiency roll-off and operational stability with multilayer devices. Reference TADF systems like 9,10-bis[4-(9H-carbazol-9-yl)-2,6-dimethylphenyl]-9,10-diboraanthracene for benchmarking .

Q. What strategies mitigate aggregation-caused quenching (ACQ) in carbazole-fluoroaniline hybrids for deep-blue emission?

  • Methodology : Introduce steric hindrance via bulky substituents (e.g., tert-butyl groups) on the carbazole core. Evaluate aggregation behavior using dynamic light scattering (DLS) and atomic force microscopy (AFM). Optimize doping concentrations (1–5 wt%) in polymer matrices (e.g., PVK) to balance emission intensity and color purity. Compare with bicarbazole derivatives (e.g., 3a-b) exhibiting alkyl chain-dependent solid-state emission .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(9H-Carbazol-9-yl)-3-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-(9H-Carbazol-9-yl)-3-fluoroaniline

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